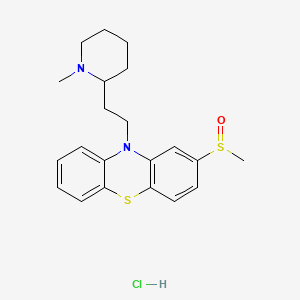

10H-Phenothiazine, 10-(2-(1-methyl-2-piperidinyl)ethyl)-2-(methylsulfinyl)-, monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mesoridazine hydrochloride is a phenothiazine antipsychotic used primarily in the treatment of schizophrenia, organic brain disorders, alcoholism, and psychoneuroses . It is a metabolite of thioridazine and shares similar pharmacological properties with other phenothiazines . Mesoridazine hydrochloride is known for its tranquilizing effects and ability to inhibit spontaneous motor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mesoridazine hydrochloride involves several key steps:

Starting Material: The process begins with 2-methylthiophenothiazine.

Protection: This compound is treated with acetic anhydride to form 10-acetyl-2-methylthiophenothiazine.

Oxidation: The protected amide is then oxidized using hydrogen peroxide.

Deprotection: The acetyl protecting group is removed using potassium carbonate in methanol solution, yielding 2-methylsulfonylphenothiazine.

Industrial Production Methods: Industrial production of mesoridazine hydrochloride follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Mesoridazine hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of thioridazine to mesoridazine involves oxidation.

Substitution: Alkylation reactions introduce the piperidine side chain.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used.

Substitution: Sodamide and 2-(2-chloroethyl)-1-methylpiperidine are used for alkylation.

Major Products:

Oxidation: Produces mesoridazine from thioridazine.

Substitution: Results in the formation of mesoridazine hydrochloride.

Scientific Research Applications

Mesoridazine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a reference compound in the study of phenothiazine derivatives.

Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.

Medicine: Primarily used in the treatment of schizophrenia and other psychiatric disorders.

Industry: Employed in the development of antipsychotic medications and related pharmaceutical research.

Mechanism of Action

Mesoridazine hydrochloride acts by indirectly affecting the reticular formation, reducing neuronal activity without impairing its ability to activate the cerebral cortex . It exhibits central antiadrenergic, antidopaminergic, antiserotonergic, and weak muscarinic anticholinergic effects . These actions contribute to its tranquilizing properties and efficacy in treating psychiatric disorders .

Comparison with Similar Compounds

Thioridazine: The parent compound of mesoridazine, also used as an antipsychotic.

Chlorpromazine: Another phenothiazine antipsychotic with similar effects.

Fluphenazine: A phenothiazine derivative with potent antipsychotic properties.

Uniqueness: Mesoridazine hydrochloride is unique due to its specific metabolic pathway and the balance of its pharmacological effects, making it effective in treating a range of psychiatric conditions with a distinct side effect profile .

Properties

CAS No. |

59884-26-3 |

|---|---|

Molecular Formula |

C21H27ClN2OS2 |

Molecular Weight |

423.0 g/mol |

IUPAC Name |

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine;hydrochloride |

InChI |

InChI=1S/C21H26N2OS2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H |

InChI Key |

IXTOSJVLICGBLQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)

![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)

![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)